molecular formula C8H8F3NO B12853645 2-Fluoro-6-(2,2-difluoroethoxy)aniline

2-Fluoro-6-(2,2-difluoroethoxy)aniline

Cat. No.: B12853645
M. Wt: 191.15 g/mol
InChI Key: YTYSLRNYADCZBW-UHFFFAOYSA-N
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Description

2-Fluoro-6-(2,2-difluoroethoxy)aniline is a fluorinated aromatic amine with the molecular formula C8H8F3NO. This compound is characterized by the presence of a fluoro group at the 2-position and a difluoroethoxy group at the 6-position of the aniline ring. It is a high-purity chemical, often used in advanced research and development due to its unique molecular structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(2,2-difluoroethoxy)aniline typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-fluoroaniline with 2,2-difluoroethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as distillation and crystallization, can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(2,2-difluoroethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Fluoro-6-(2,2-difluoroethoxy)aniline is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(2,2-difluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the modulation of enzyme activity and the alteration of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-(2,2-difluoroethoxy)aniline is unique due to the presence of both fluoro and difluoroethoxy groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

2-(2,2-difluoroethoxy)-6-fluoroaniline

InChI

InChI=1S/C8H8F3NO/c9-5-2-1-3-6(8(5)12)13-4-7(10)11/h1-3,7H,4,12H2

InChI Key

YTYSLRNYADCZBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)N)OCC(F)F

Origin of Product

United States

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